molecular formula C16H17NO2S B11320858 N-cyclohexyl-1-oxo-1H-isothiochromene-3-carboxamide

N-cyclohexyl-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11320858
M. Wt: 287.4 g/mol
InChI Key: YOAYWLRYEVCRJA-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-oxo-1H-isothiochromene-3-carboxamide is a heterocyclic compound that belongs to the class of isothiochromenes. These compounds are known for their diverse biological activities and potential applications in various fields of science and industry. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-oxo-1H-isothiochromene-3-carboxamide typically involves the condensation of ortho-formylbenzoic acids with rhodanine, followed by recyclization in a basic medium . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium hydride (NaH). The process may also involve bromination and hydrolysis steps to prepare the necessary intermediates .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions include various substituted isothiochromenes, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclohexyl-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison: N-cyclohexyl-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique cyclohexyl group, which may enhance its biological activity and stability compared to other similar compounds. Its specific structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

N-cyclohexyl-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H17NO2S/c18-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)16(19)20-14/h4-6,9-10,12H,1-3,7-8H2,(H,17,18)

InChI Key

YOAYWLRYEVCRJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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